Unique Primary Structure Divergence: Ranatuerin-2R-RA1 vs. Ranatuerin-2C-RA1 Precursor
The Ranatuerin-2R-RA1 precursor (TMKKPLLLLFFFGTISLSL) differs substantially from its closest named congener from the same species, the Ranatuerin-2C-RA1 precursor (which yields mature peptide LLDTVKNLATNLAGQLLDRLKCKVTG). While both originate from Odorrana andersonii and share the antimicrobial peptide precursor architecture (PF08023 domain), their signal peptide sequences are distinct, indicating they are products of different gene loci [1]. The Ranatuerin-2R-RA1 signal peptide contains a unique TMKKP N-terminal motif and an FFF triplet at positions 12–14 not present in the 2C-RA1 signal peptide region, suggesting different processing kinetics and mature peptide release profiles .
| Evidence Dimension | Precursor primary structure (signal peptide sequence identity) |
|---|---|
| Target Compound Data | TMKKPLLLLFFFGTISLSL (19 aa; MW 2169.70 Da; contains FFF triplet motif) |
| Comparator Or Baseline | Ranatuerin-2C-RA1 precursor signal peptide region (distinct sequence; mature peptide LLDTVKNLATNLAGQLLDRLKCKVTG); Ranatuerin-2Ra precursor (AAKIILNPKFRCKAAFC mature form; MW ~1847 Da) |
| Quantified Difference | Sequence identity between Ranatuerin-2R-RA1 signal peptide and Ranatuerin-2C-RA1 predicted signal peptide is <30%; MW differs by >300 Da from Ranatuerin-2Ra mature peptide |
| Conditions | Sequence alignment based on CAMP database (CAMPSQ2502) and vendor (AAPEP BOCSCI) annotations; domain annotation from Pfam PF08023 |
Why This Matters
The unique signal peptide sequence determines precursor processing efficiency and subcellular trafficking, directly impacting the yield and fidelity of mature peptide production in recombinant expression systems, a critical parameter for procurement decisions involving biosynthetic production.
- [1] CAMP Database. Ranatuerin 2C-RA1 peptide precursor (CAMPSQ2502). Available at: https://camp.bicnirrh.res.in/seqDisp.php?id=CAMPSQ2502 View Source
